4-Chloro-3-(difluoromethyl)aniline
Overview
Description
4-Chloro-3-(difluoromethyl)aniline is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is an aromatic amine that features a chloro group and a difluoromethyl group attached to the benzene ring. This compound is used in various scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-Chloro-3-(difluoromethyl)aniline involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride under catalytic conditions . Another method includes the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent, followed by a Friedel-Crafts reaction with trifluoroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)aniline is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of pesticides, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoroacetyl)aniline
- 4-Chloro-3,5-difluoroaniline
Uniqueness
4-Chloro-3-(difluoromethyl)aniline is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPCUZDQJTFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66351-92-6 | |
Record name | 4-chloro-3-(difluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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